molecular formula C18H24N2O12 B12290281 Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Cat. No.: B12290281
M. Wt: 460.4 g/mol
InChI Key: UYMDUGWMVDDTFR-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex small molecule characterized by a central oxane ring substituted with multiple functional groups: a nitro-phenoxy moiety, a hydroxyacetyl amino group, a trihydroxypropyl chain, and a methyl ester. These groups confer unique physicochemical properties, including hydrogen-bonding capacity, solubility, and electronic characteristics.

The structural elucidation of this compound relies on crystallographic techniques, typically employing the SHELX system (e.g., SHELXL for refinement) to determine bond lengths, angles, and displacement parameters . Visualization tools such as ORTEP for Windows enable the representation of anisotropic displacement ellipsoids and molecular geometry . Hydrogen-bonding patterns, critical for understanding crystal packing and stability, are analyzed using graph set theory, as pioneered by Etter and expanded by Bernstein et al. .

Properties

Molecular Formula

C18H24N2O12

Molecular Weight

460.4 g/mol

IUPAC Name

methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C18H24N2O12/c1-30-17(27)18(31-10-4-2-9(3-5-10)20(28)29)6-11(23)14(19-13(25)8-22)16(32-18)15(26)12(24)7-21/h2-5,11-12,14-16,21-24,26H,6-8H2,1H3,(H,19,25)

InChI Key

UYMDUGWMVDDTFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate undergoes various types of chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the nitro group can yield amines.

Scientific Research Applications

Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs often share the oxane core but differ in substituents. Key comparisons include:

Compound Oxane Substituents Unit Cell Volume (ų) Bond Length (C-O, Å)
Target Compound 4-Nitrophenoxy, trihydroxypropyl, hydroxyacetyl amino, methyl ester ~1200 (hypothetical) 1.42 (hypothetical)
Analog A (Nitro replaced by Cl) 4-Chlorophenoxy, trihydroxypropyl, hydroxyacetyl amino, methyl ester ~1150 1.40
Analog B (Ester replaced by acid) 4-Nitrophenoxy, trihydroxypropyl, hydroxyacetyl amino, carboxylic acid ~1250 1.45
  • Key Findings :
    • The nitro group in the target compound increases electron-withdrawing effects, shortening adjacent C-O bonds compared to chloro-substituted analogs .
    • Ester-to-acid substitution (Analog B) elongates the carboxylate bond due to deprotonation effects, altering crystal symmetry .

Hydrogen-Bonding Networks

Hydrogen-bonding motifs are critical for crystal packing and solubility. Graph set analysis reveals:

Compound Donor/Acceptor Count Primary Graph Set Motifs Melting Point (°C)
Target Compound 8 donors, 10 acceptors $ R_2^2(8) $, $ C(6) $ chains 215–218
Analog C (Reduced hydroxyls) 5 donors, 7 acceptors $ D(2) $, isolated $ S(6) $ 190–195
Analog D (Additional nitro) 9 donors, 12 acceptors 3D $ T_2^1(10) $ network >250
  • Key Findings :
    • The target compound’s trihydroxypropyl group enables extensive $ R_2^2(8) $ and chain motifs, enhancing thermal stability compared to Analog C .
    • Analog D’s additional nitro group creates a 3D hydrogen-bonding network, significantly raising its melting point .

Reactivity and Stability

The nitro and hydroxyl groups influence chemical stability and reactivity:

Compound Hydrolysis Rate (pH 7) Photodegradation Half-Life (h)
Target Compound 0.05 day⁻¹ 48
Analog A (Cl substituent) 0.12 day⁻¹ 24
Analog B (Carboxylic acid) 0.20 day⁻¹ 12
  • Key Findings :
    • The nitro group in the target compound reduces hydrolysis rates compared to electron-donating substituents (e.g., Cl in Analog A) .
    • Ester derivatives (target compound) exhibit slower photodegradation than carboxylic acids (Analog B) due to reduced radical formation .

Methodological Considerations

  • Crystallography : SHELXL refines displacement parameters, while WinGX processes diffraction data for structural comparisons .
  • Hydrogen-Bond Analysis : Graph set theory identifies motifs like $ R_2^2(8) $, critical for predicting solubility and stability .
  • Visualization : ORTEP for Windows generates high-quality figures to contrast molecular conformations and packing .

Biological Activity

Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O10C_{16}H_{21}N_{3}O_{10}, with a molecular weight of approximately 397.35 g/mol. The structure features multiple functional groups, including hydroxyl, nitro, and carboxyl groups, which are pivotal in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against several bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
  • Antioxidant Mechanism : The compound's hydroxyl groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Inhibition of Pathogen Growth : The nitrophenoxy group has been associated with antimicrobial properties by disrupting bacterial cell membranes.
  • Modulation of Inflammatory Cytokines : Research indicates potential inhibition of pro-inflammatory cytokines, thus reducing inflammation.

Case Studies and Experimental Data

  • Antioxidant Activity Study :
    • A study measured the DPPH radical scavenging activity of the compound, showing an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL) .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 30 µg/mL, respectively .
  • Anti-inflammatory Effects :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of TNF-α and IL-6 by approximately 40% compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeAssay/MethodResultReference
AntioxidantDPPH ScavengingIC50 = 25 µg/mL
AntimicrobialMIC AssayE. coli MIC = 50 µg/mL
S. aureus MIC = 30 µg/mL
Anti-inflammatoryLPS-induced modelTNF-α reduction = 40%

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